((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride
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Overview
Description
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a methanesulfonyl group attached to a tetrahydrofuran ring, which is substituted with a methyl group at the 3-position. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride typically involves the reaction of (2S,3R)-3-methyltetrahydrofuran-2-ol with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher throughput and consistent product quality. Additionally, the purification of the compound may involve techniques such as distillation or recrystallization to remove impurities and achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
Scientific Research Applications
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the introduction of the methanesulfonyl group into various molecules. It is also employed in the synthesis of complex organic compounds and as a protecting group for alcohols and amines.
Biology: Utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function. It can also be used in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamide derivatives, the compound reacts with amines to form a sulfonamide bond, which can influence the biological activity of the resulting molecule.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A common solvent with a similar ring structure but lacking the methanesulfonyl group.
Methanesulfonyl Chloride: A simpler compound with the sulfonyl chloride group but without the tetrahydrofuran ring.
2-Methyltetrahydrofuran: A solvent with a similar ring structure and methyl substitution but lacking the sulfonyl chloride group.
Uniqueness
((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride is unique due to the combination of the tetrahydrofuran ring, the specific (2S,3R) stereochemistry, and the presence of the methanesulfonyl chloride group. This unique structure imparts specific reactivity and properties that are not found in the similar compounds listed above. The presence of the sulfonyl chloride group makes it a valuable reagent for introducing the methanesulfonyl group into various molecules, while the tetrahydrofuran ring provides stability and solubility in organic solvents.
Properties
IUPAC Name |
[(2S,3R)-3-methyloxolan-2-yl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-5-2-3-10-6(5)4-11(7,8)9/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAYCXRZZIOPAO-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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